Journal Name:Physica E: Low-dimensional Systems and Nanostructures
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IF:0
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Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.macromol.3c00738
We report unraveling the catalytic effect of N-activated benzoxazine monomers on the ring-opening polymerization of simple 1,3-benzoxazine. A novel series of ionic and neutral benzoxazine monomer couples were synthesized and thoroughly characterized using cutting-edge X-ray and spectroscopic techniques. Specially designed monomers act as latent catalyst systems that remain dormant at room temperature but become activated during heating. This two-stage process involves the detachment of chloroalkane and the opening of the oxazine ring, significantly reducing the ROP temperature. To shed new light on the catalytic performance of ionic monomers, simultaneous Fourier transform infrared and thermogravimetry measurements were conducted, providing a comprehensive understanding of the thermal transformation products and revealing the immense catalytic potential and effectiveness of ionic benzoxazines.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.macromol.3c00239
The co-assembly of lipids and block copolymers is a new strategy to enable materials with nanostructure complexity as well as responsive transport and mechanical behavior. In water, lipids adopt a variety of structures including bicontinuous cubic phases that are highly desirable for numerous biotechnological applications and separation membranes. Block polymers assemble into analogous mesophases but do not always require aqueous media. Using grazing incidence small-angle X-ray scattering (GISAXS) and atomic force microscopy (AFM), we show that monoolein (MO), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and poly(butadiene-b-ethylene oxide) (PBD-b-PEO) self-organize into highly ordered bicontinuous cubic phases without the need of an aqueous environment. Ternary MO/DOTAP/PBD-b-PEO systems exhibit hybrid bilayer networks separating periodic arrays of nonpenetrating channels retaining water from air humidity. We attribute this behavior to positively charged lipids that in cooperation with block copolymers can pin ambient hydration, demonstrated by coarse-grained simulations. Our study broadens the understanding of the structural diversity of lipid–polymer hybrid materials, opening the potential of designing new biocompatible humidity-responsive nanomaterials.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.macromol.3c00384
The circular and ring structures in many synthetic or natural systems simultaneously experience local and long-range forces. In this work, we use numerical simulations to investigate the concurrent effect of a local polar and attractive long-range activity on the active ring polymer. While the long-range attraction leads to a systematic collapse, the polar activity tends to swell the shorter rings and crumple the larger ones. We show that the steady-state conformation of such an active ring strongly depends on the kind of activity. The dominance of local tangential activity for very short rings, while the long-range activity at intermediate length scales is observed. However, in contrast to our intuition, we observe the dominance of local polar activity again for very large rings. We quantify these observations by comparing the scaling laws and local structures with the passive rings. Further, the relaxation dynamics of the ring were characterized by the Rg, and a nonmonotonic behavior was observed for polar activity.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-16 , DOI:
10.1021/acs.macromol.3c00601
Thermally activated delayed fluorescence (TADF) polymers with the through-space charge transfer (TSCT) effect are the emerging emitting materials for solution-processed organic light-emitting diodes (OLEDs) because of their unique structures. Herein, we report the design and synthesis of the TSCT-based alternating TADF copolymers consisting of non-conjugated poly(maleimide-alt-styrene) as the backbone, acridine as the electron donor, and triazine as the electron acceptor. The alternating TADF copolymer P(D-alt-TR3) used as the emitter in the solution-processed OLED achieved a maximum external quantum efficiency of 20.9%, which was 2.8 times higher than those of the corresponding random copolymer P(D-co-TR3). This manifests the superiority of alternating copolymerization over random copolymerization in constructing the TSCT-based TADF copolymers.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.macromol.3c00861
Due to the extremely wide crystallization temperature range of chemically jointed PA6 blocks, three types of spherulitic morphologies were found in poly(ε-caprolactone)-b-polyamide 6-b-poly(ε-caprolactone) (PCL-b-PA6-b-PCL), including conventional ring-banded spherulites, special spherulites with a curve-like morphology, and composite spherulites with the above two characteristics. The formation conditions, internal factors, and the lamellar orientation and assembly of different spherulites have been studied in detail. It was found that the PCL spherulites with a curve-like morphology can form only when PCL and PA6 blocks crystallize simultaneously, whereas the ring-banded spherulites can form regardless of whether PA6 is amorphous or crystallized. The morphological results show that the ring-banded spherulites are composed of lamellae with different orientations along the radial direction, while spherulites with a curve-like morphology are composed of different stacked lamellae (flat-on lamellae and tilted flat-on lamellae) arranged alternately along the tangential direction. The appearance of unusual spherulitic morphology may result from different internal stress induced by chemically jointed PA6 blocks under diverse crystallization conditions.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.macromol.3c00417
Directed self-assembly (DSA) of block copolymers (BCPs) with density multiplication has been proved to be a viable technique for the fabrication of FinFET at the 7 nm node. The key to the realization of DSA with density multiplication is to control the interfacial energy between BCP and the underlying substrate. In this work, we report a universal and fab-compatible approach to fabricating 3D chemical patterns for DSA of BCPs with density multiplication by combining lithographic patterning and plasma treatment. The surface energy of cross-linked polystyrene (XPS) mat could be tuned for controlling the wetting behavior of BCP films by simply adjusting oxygen plasma treatment conditions. Non-preferential surfaces for poly (styrene-b-methyl methacrylate) (PS-b-PMMA), poly (styrene-b-methyl acrylate) (PS-b-PMA), poly (styrene-b-propylene carbonate) (PS-b-PPC), and poly (styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PGLA) are obtained by oxygen plasma treatment, which eliminates the use of random copolymer brushes in the LiNe flow. 3D chemical patterns are successfully fabricated by combining e-Beam patterning of PMMA photoresist and oxygen plasma treatment, and DSA of lamellae-forming PS-b-PMMA and PS-b-PMA with up to 10x density multiplication is achieved on 3D chemical patterns.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.macromol.3c00513
Nano-segregated morphologies and the resulting thermoplastic elastomer (TPE) properties, e.g., in multiblock copolymers based on isoprene (I) and styrene (S), depend on chain architecture (overall molar mass, block number, composition profile). In this work nonconventional (IS)nI type multiblock copolymers possessing two flexible polyisoprene end blocks are introduced. Molar masses between 120 and 400 kg·mol–1 and block numbers ranging from 3 to 13 with either precisely defined blocks or tapered segment structures were obtained by (i) sequential monomer addition or (ii) statistical S/I copolymerization steps, respectively. All polymers are based on a 30/70 molar ratio styrene/isoprene (36 vol % PS). The materials were investigated with respect to their self-assembly and mechanical response, respectively, by small-angle X-ray scattering (SAXS) and tensile tests. While the sequential multiblock copolymers generally exhibited strong segregation into well-ordered lamellar morphologies and more extended chain conformations, their tapered counterparts showed only weak order and a smaller scaling exponent δ with d ∼ Nδ. In addition, a higher bridge-to-loop ratio was found for the sequential multiblock copolymers. On the other hand, the tapered structures exhibited accessible order–disorder transition temperatures for low molar masses and high block numbers, which is relevant for processing. Generally, tensile tests revealed high toughness (20–70 MJ·m–3) for the multiblock copolymers bearing at least two polystyrene blocks, with the tapered structures being softer and more flexible. The stiffness also increased with increasing block number, reflecting shrinking of the domain sizes. Moreover, the maximum deformation was found to increase with the overall molar mass. With their soft, albeit resilient properties, these materials with low Tg polyisoprene end blocks are promising as a substitute for plasticized polymers, e.g., poly(vinyl chloride), avoiding migration and release of a plasticizer.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.macromol.3c01301
In our recent publication, (1) we have reported the resolution of the crystal structure of a new polyester, the poly(7-heptalactone), which has been synthesized by ring-opening polymerization of η-heptalactone. We have realized that in several parts of the paper and in the Supporting Information the description of the method of synthesis of the sample of poly(7-heptalactone) used for the structural characterization and resolution of the crystal structure is not correct. In fact, we wrote that “poly(7-heptalactone) (PHL) was synthesized by a combination of ring-opening polymerization of η-heptalactone (Scheme 1) and reversible addition–fragmentation chain transfer (RAFT) polymerization, using diphenyl phosphate (DPP) as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid as initiator and chain transfer agent”. The sample has been, instead, synthesized, as described in our previous paper, (2) by ring-opening polymerization of η-heptalactone using diphenyl phosphate as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid as initiator. The following sentences in our paper (1) and the corresponding Supporting Information should be corrected as follows: Abstract, lines 2–4. The sentence “PHL has been synthesized by a combination of ring-opening polymerization of η-heptalactone and reversible addition–fragmentation chain transfer polymerization using diphenyl phosphate as catalyst.” should be replaced with “PHL has been synthesized by ring-opening polymerization of η-heptalactone using diphenyl phosphate as catalyst.” Introduction, page 4154, left column, lines 23–27. The sentence “In our recent previous report,40 PHL of low polydispersity of the molecular mass has been synthesized by ring-opening polymerization of η-heptalactone combined with reversible addition–fragmentation chain transfer (RAFT) polymerization using diphenyl phosphate as catalyst.” should be replaced with “In our recent previous report,40 PHL of low polydispersity of the molecular mass has been synthesized by ring-opening polymerization of η-heptalactone using diphenyl phosphate as catalyst.” Experimental section, page 4154, left column, lines 1–5. The sentence “PHL was synthesized as described in our previous report,40 by a combination of ROP of η-heptalactone (Scheme 1) and reversible addition–fragmentation chain transfer (RAFT) polymerization, using diphenyl phosphate (DPP) as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid as initiator and chain transfer agent...” should be replaced with “PHL was synthesized as described in our previous report,40 by ROP of η-heptalactone (Scheme 1) using diphenyl phosphate (DPP) as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid as initiator”. Supporting Information, page S2. The sentence “Poly(7-heptalactone) (PHL) was synthesized as described in our previous report,S2 by a combination of ring-opening polymerization (ROP) of η-heptalactone (Figure S2) and reversible addition–fragmentation chain transfer (RAFT) polymerization, using diphenyl phosphate (DPP) as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid as initiator and chain transfer agent...” should be replaced with “Poly(7-heptalactone) (PHL) was synthesized as described in our previous report,S2 by ring-opening polymerization (ROP) of η-heptalactone (Figure S2) using diphenyl phosphate (DPP) as catalyst and 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid as initiator”. A corrected version of the Supporting Information is attached. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/acs.macromol.3c01301. Correction to experimental details of synthesis; molecular and structural characterization by 1H NMR, 13C NMR, SEC, X-ray diffraction and DSC; 1H NMR and 13C NMR spectra and SEC curve of the synthesized sample of PHL; details of the preparation of single crystals, structure factors calculations, and crystal structure refinement (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system: http://pubs.acs.org/page/copyright/permissions.html. This article references 2 other publications. This article has not yet been cited by other publications. This article references 2 other publications. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/acs.macromol.3c01301. Correction to experimental details of synthesis; molecular and structural characterization by 1H NMR, 13C NMR, SEC, X-ray diffraction and DSC; 1H NMR and 13C NMR spectra and SEC curve of the synthesized sample of PHL; details of the preparation of single crystals, structure factors calculations, and crystal structure refinement (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system:
http://pubs.acs.org/page/copyright/permissions.html.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.macromol.3c00603
The effect of maleic-anhydride-grafted polypropylene compatibilizer on the crystallization behavior of two isotactic polypropylene homopolymers is experimentally investigated under both quiescent and shear flow conditions. A traditional combination of optical microscopy and calorimetric techniques is used to quantify crystal nucleation and growth rates and suggests a minute increase in nucleation density when the compatibilizer is added. The flow properties of these systems are assessed by means of oscillatory shear rheometry. The altered flow characteristics can be explained based on the molecular weight distribution of the individual blend components, and no influence of maleic anhydride incorporation on the rheological properties is found. While the addition of a small amount of this compatibilizer thus leads to only a slight acceleration of the crystallization kinetics in quiescent conditions, it markedly enhances the crystallization rate when a mild (and strong) shear flow is applied. In the latter case, the resulting morphology and crystal modification are considerably different as compared to crystallization conditions without the presence of flow; in addition to having significantly faster flow-induced crystallization kinetics (I), when the system contains maleic anhydride compatibilization, the formation of oriented structures is hindered (II), and the appearance of the β-modification is suppressed (III) with respect to the homopolymers, which in turn affects the mechanical properties of the material. This result highlights the importance of understanding the crystallization kinetics under processing relevant conditions in order to get a step closer toward full control over the crystallizing microstructure and the subsequent mechanical performance of polyolefin-based composites.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.macromol.3c00872
Plastics offer several advantages, but their production and disposal processes have severe environmental implications. To overcome these issues, there is a need to switch from the linear to a circular economy by recycling plastic waste and by utilizing renewable resources to create bioplastics. However, this is challenging in the case of nonbiodegradable polyolefins (POs), which form the largest fraction of produced polymers and the least recycled one. Mechanical recycling, chemical recycling, and PO bioplastics are the three pillars of PO circular economy. Although mechanical recycling is an environmentally and economically viable option, it often results in the degradation and downgrading of POs. Nonetheless, innovations in mechanical recycling, such as the use of (nano)fillers or compatibilization with olefin block copolymers, attempt to mitigate these issues. Furthermore, the development of covalent adaptable networks improves the mechanical properties of recycled PO thermoplastics and provides recyclable PO elastomers. If mechanical recycling fails to meet the desired characteristics of the recyclate PO, chemical recycling to other chemicals is a potential alternative. Although retrieving the monomer is ideal for achieving a closed-loop circular economy, traditional approaches for the noncatalytic chemical recycling of POs are energy-intensive and lack specificity. This has been tried to be addressed by advancements in catalytic approaches. Finally, biobased polyolefins, especially those produced through emerging nonbiochemical approaches, offer attractive alternatives that can be integrated into existing petrochemical plants. With this comprehensive perspective on POs circular economy academic and industrial researchers of the field can better contribute to a more sustainable future.
Supplementary Information
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